molecular formula C5H9NaO3 B7971678 sodium;4-hydroxypentanoate

sodium;4-hydroxypentanoate

Cat. No.: B7971678
M. Wt: 140.11 g/mol
InChI Key: MEGFTCUCXBRUTB-UHFFFAOYSA-M
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Description

Molecular Formula and Systematic Nomenclature

Sodium 4-hydroxypentanoate has the molecular formula C₅H₉NaO₃ , representing a five-carbon chain with a hydroxyl group (-OH) at the fourth carbon and a sodium ion neutralizing the carboxylate group (-COO⁻) at the terminal position. The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound sodium 4-hydroxypentanoate , reflecting the hydroxyl substitution on the fourth carbon of the pentanoate backbone.

Alternative nomenclature includes 4-hydroxyvaleric acid sodium salt , which derives from the common name for pentanoic acid (valeric acid). The compound is registered under multiple identifiers, including CAS Registry Number 56279-37-9 and European Community (EC) Number 829-949-6 . Synonyms such as GHV sodium salt and sodium 4-hydroxyvalerate are frequently used in chemical databases, emphasizing its structural relationship to valeric acid derivatives.

Property Value
Molecular formula C₅H₉NaO₃
IUPAC name sodium 4-hydroxypentanoate
CAS Registry Number 56279-37-9
EC Number 829-949-6
Synonyms 4-Hydroxyvaleric acid sodium salt

Crystallographic and Spectroscopic Structural Elucidation

The crystalline structure of sodium 4-hydroxypentanoate is defined by its ionic lattice, where the sodium cation (Na⁺) interacts electrostatically with the deprotonated carboxylate group (-COO⁻) of the 4-hydroxypentanoate anion. X-ray diffraction studies of analogous hydroxycarboxylate salts suggest a monoclinic or orthorhombic crystal system, though specific data for this compound remain limited.

Spectroscopic analyses provide complementary insights:

  • Nuclear Magnetic Resonance (NMR) : The $$ ^1H $$ NMR spectrum (100 MHz, H₂O) of the parent acid, 4-hydroxypentanoic acid, reveals distinct proton environments. Peaks at δ 1.5–1.7 ppm correspond to methylene (-CH₂-) groups adjacent to the hydroxyl moiety, while the carboxylate proton is absent due to deprotonation in the sodium salt form.
  • Infrared (IR) Spectroscopy : Stretching vibrations for the hydroxyl (-OH, ~3200–3500 cm⁻¹) and carboxylate (-COO⁻, ~1550–1610 cm⁻¹) groups dominate the IR spectrum, confirming the compound’s ionic character.
Spectroscopic Method Key Features
$$ ^1H $$ NMR δ 1.5–1.7 ppm (methylene near -OH)
IR ~3200–3500 cm⁻¹ (-OH), ~1550–1610 cm⁻¹ (-COO⁻)

Tautomeric Forms and Ionic Dissociation Behavior

In aqueous solution, sodium 4-hydroxypentanoate dissociates into sodium ions (Na⁺) and 4-hydroxypentanoate anions. The anion exhibits tautomerism, where the hydroxyl group at C4 may engage in keto-enol equilibria under specific pH conditions. At neutral pH, the enolate form is minor due to the stability of the carboxylate group, but under acidic conditions, protonation of the carboxylate can shift equilibrium toward lactone formation via intramolecular esterification.

The dissociation constant (pKa) of the parent acid, 4-hydroxypentanoic acid, is approximately 4.7 for the carboxyl group and 9.8 for the hydroxyl group, indicating that the sodium salt remains fully ionized in physiological environments (pH ~7.4). This ionic dissociation underpins its solubility in polar solvents and reactivity in synthetic applications.

Properties

IUPAC Name

sodium;4-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGFTCUCXBRUTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Equilibrium Dynamics

The ring-opening mechanism initiates with hydroxide ion attack at the electrophilic carbonyl carbon of GVL, resulting in the formation of 4-hydroxypentanoic acid. Subsequent deprotonation by the base yields the sodium salt:

GVL+NaOHNa+4-hydroxypentanoate+H2O\text{GVL} + \text{NaOH} \rightarrow \text{Na}^+ \cdot \text{4-hydroxypentanoate} + \text{H}_2\text{O}

Equilibrium favors product formation at elevated temperatures (80–100°C) and NaOH concentrations exceeding 15 wt%. Kinetic studies demonstrate that >90% conversion is achievable within 24 hours at 100°C using 20 wt% NaOH. The reaction’s reversibility necessitates precise control of water content, as excess H₂O shifts equilibrium back toward GVL.

Optimization Strategies

  • Temperature and Catalyst Loading : Increasing temperature from 60°C to 100°C enhances reaction rates by 3.5-fold, while NaOH concentrations above 20 wt% minimize lactonization side reactions.

  • Electrochemical Assistance : Applying a cathodic current (−100 mA) during synthesis reduces energy barriers, achieving 10 mol% yield within 20 hours. Note: BenchChem sources are excluded per user requirements; alternative methodologies are emphasized.

  • Solvent Systems : Aqueous ethanol (50% v/v) improves solubility of GVL, reducing reaction time by 30% compared to pure aqueous systems.

Table 1: Key Parameters for GVL Ring-Opening

ParameterOptimal RangeConversion EfficiencySource
NaOH Concentration15–20 wt%85–90%
Temperature90–100°C90–95%
Reaction Time18–24 hours90%

Hydrogenation and Saponification of Levulinic Acid Derivatives

An alternative route involves the hydrogenation of levulinic acid esters (e.g., methyl levulinate) to methyl 4-hydroxypentanoate (MHP), followed by saponification to the sodium salt. This two-step process is favored for industrial scalability.

Methyl Levulinate Hydrogenation

Methyl levulinate undergoes catalytic hydrogenation using ruthenium on carbon (Ru/C) at 80–120°C and 50–100 bar H₂ pressure. The reaction proceeds via ketone reduction:

Methyl levulinate+H2Methyl 4-hydroxypentanoate+H2O\text{Methyl levulinate} + \text{H}2 \rightarrow \text{Methyl 4-hydroxypentanoate} + \text{H}2\text{O}

Yields exceed 95% under continuous flow conditions, with Ru/C demonstrating superior stability over 10 reaction cycles.

Saponification to Sodium Salt

MHP is treated with aqueous NaOH (2 M) at 60°C for 4 hours, achieving quantitative conversion to sodium 4-hydroxypentanoate:

MHP+NaOHNa+4-hydroxypentanoate+CH3OH\text{MHP} + \text{NaOH} \rightarrow \text{Na}^+ \cdot \text{4-hydroxypentanoate} + \text{CH}_3\text{OH}

Methanol byproduct is recovered via distillation, ensuring process sustainability.

Table 2: Hydrogenation-Saponification Workflow

StepConditionsYieldSource
Hydrogenation100°C, 80 bar H₂95%
Saponification60°C, 2 M NaOH98%

Direct Hydrogenation of Levulinic Acid

Recent advances enable single-step conversion of levulinic acid to sodium 4-hydroxypentanoate using bifunctional catalysts. This method avoids ester intermediates, simplifying purification.

Catalytic Hydrogenation

Levulinic acid is hydrogenated over Pt/WO₃-ZrO₂ at 120°C and 50 bar H₂, achieving 85% selectivity toward 4-hydroxypentanoic acid. The acid is neutralized in situ with NaOH, yielding the sodium salt directly.

Challenges and Solutions

  • Over-Hydrogenation : Prolonged reaction times (>8 hours) promote further reduction to γ-valerolactone (GVL). Optimal conditions limit hydrogenation to 6 hours.

  • Catalyst Deactivation : WO₃-ZrO₂ supports mitigate sintering, maintaining 80% activity after 5 cycles.

Biosynthetic Approaches

Microbial production of 4-hydroxypentanoate using engineered Pseudomonas putida has been demonstrated under acidic conditions (pH 5.5). Extracellular lactonases convert 4-hydroxypentanoate to γ-valerolactone, but pH adjustment to 7.0–8.0 with NaOH stabilizes the carboxylate form, yielding sodium 4-hydroxypentanoate at 27.1 g/L.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYieldScalabilityEnergy IntensityCost Efficiency
GVL Ring-Opening90%HighModerateHigh
Hydrogenation-Saponification95%Very HighHighModerate
Direct Hydrogenation85%ModerateHighLow
Biosynthesis27 g/LLowLowVery High

Chemical Reactions Analysis

Types of Reactions

sodium;4-hydroxypentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Various organic solvents like ethanol, methanol, or dichloromethane are used depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

sodium;4-hydroxypentanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of sodium;4-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Metabolic Pathways :

  • Synthesis: Levulinate (administered as calcium levulinate) is reduced to (R)- and (S)-4-hydroxypentanoate via cytosolic (NADPH-dependent) and mitochondrial (NADH-dependent) dehydrogenases. Ethanol accelerates this conversion by altering redox states .
  • Catabolism: Three parallel β-oxidation pathways degrade 4-hydroxypentanoate to propionyl-CoA and acetyl-CoA. Key intermediates include 4-hydroxypentanoyl-CoA and 4-phosphopentanoyl-CoA, which sequester CoA, impairing fatty acid oxidation and ketogenesis .
  • CoA Trapping: Elevated levels of levulinyl-CoA, 4-hydroxypentanoyl-CoA, and 4-phosphopentanoyl-CoA disrupt CoA-dependent processes, mimicking metabolic disorders .

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Sodium 4-Hydroxypentanoate and Analogous Compounds

Compound Molecular Formula Molecular Weight Pharmacological Activity Toxicity Profile Metabolic Pathways Applications/Concerns
Sodium 4-hydroxypentanoate C₅H₉NaO₃ 148.11 g/mol Weak GABAergic agonist; recreational use Higher toxicity vs. 4-hydroxybutyrate β-oxidation to propionyl/acetyl-CoA; CoA trapping Misuse as GHB substitute; ethanol interaction
4-Hydroxybutyrate (GHB) C₄H₇NaO₃ 126.09 g/mol Strong CNS depressant; regulated substance Lower toxicity but high overdose risk Conversion to succinate via GABA pathway Treatment of narcolepsy; illicit use
Calcium Levulinate C₅H₆CaO₃ 170.18 g/mol Calcium supplement; precursor to 4-hydroxypentanoate Indirect toxicity via metabolite conversion Hepatic reduction to 4-hydroxypentanoate Medical calcium source; ethanol co-ingestion risk
4-Hydroxy-4-methylpentanoic Acid C₆H₁₂O₃ 132.16 g/mol Not reported Unknown Likely β-oxidation or lactonization Research chemical; limited data
Sodium 4-Pentynoate C₅H₅NaO₂ 120.08 g/mol Alkynyl acetate analogue Uncharacterized Potential β-oxidation or conjugation Research reagent

Key Findings:

Pharmacological Activity: 4-Hydroxybutyrate (GHB) exhibits stronger central nervous system (CNS) effects, whereas sodium 4-hydroxypentanoate has weaker GABA receptor affinity, necessitating higher doses for similar effects, increasing overdose risks . Calcium levulinate lacks direct psychoactivity but serves as a prodrug for 4-hydroxypentanoate, especially under ethanol-induced NADH/NADPH flux .

Toxicity: Sodium 4-hydroxypentanoate induces mitochondrial dysfunction via CoA trapping, impairing fatty acid oxidation and ketogenesis. This mechanism is absent in GHB, which primarily causes respiratory depression . Chronic use of 4-hydroxypentanoate may lead to neurotoxicity through pyrrole-lysine adduct formation in proteins, analogous to 2,5-diketohexane toxicity .

Metabolic Divergence: Levulinate and 4-hydroxypentanoate share catabolic pathways but differ in intermediates. Levulinate generates cyclic C7 CoA esters (e.g., cyclopentenyl-acyl-CoA), while 4-hydroxypentanoate forms phosphopentanoyl-CoA, exacerbating CoA sequestration . 4-Hydroxy-4-methylpentanoic acid and 4-pentynoate lack documented CoA ester formation, suggesting divergent metabolic fates .

Ethanol Interaction: Ethanol increases 4-hydroxypentanoate plasma concentrations by 69% (slope: 0.0044 vs. 0.0026 in rats), enhancing its bioavailability and toxicity .

Public Health and Research Implications

  • Therapeutic Risks: Calcium levulinate’s conversion to 4-hydroxypentanoate warrants caution in patients with metabolic disorders or ethanol co-consumption .
  • Research Needs : Synthesis of cyclic CoA esters (e.g., cyclopentenyl-acyl-CoA) and proteomic studies on pyrrolated proteins are critical for elucidating long-term toxicity .

Q & A

Q. Advanced

  • Subcellular fractionation : Isolate liver mitochondria and cytosol to measure NADPH-dependent reduction of levulinate to 4-hydroxypentanoate. Rates are linear with substrate concentration (0.1–2 mM) .
  • Chiral GC-MS : Distinguish (R)- and (S)-enantiomers (85% (R)-form in perfused rat livers) to identify dehydrogenase specificity .
  • Isotope tracing : Use ¹³C-levulinate to track metabolic flux in vivo and assess ethanol’s stimulatory effect on 4-hydroxypentanoate formation .

How does ethanol co-administration alter sodium 4-hydroxypentanoate’s metabolic flux?

Advanced
Ethanol increases NADH/NAD⁺ ratios, accelerating levulinate reduction to 4-hydroxypentanoate:

  • In perfused rat livers, ethanol raises 4-hydroxypentanoate production by 50% (from 134 to 390 nmol/min/g dry weight) .
  • Co-ingestion in vivo elevates plasma 4-hydroxypentanoate levels (slope = 0.0044 with ethanol vs. 0.0026 without), linked to mitochondrial dehydrogenases .

What analytical methods resolve sodium 4-hydroxypentanoate enantiomers in biological matrices?

Q. Advanced

  • Chiral chromatography : Use β-cyclodextrin columns with GC-MS to achieve 85–97% enantiomeric excess (ee) resolution .
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] distinguishes (R)- and (S)-forms via chemical shift splitting .

How does CoA trapping during β-oxidation of sodium 4-hydroxypentanoate impact mitochondrial function?

Advanced
4-Hydroxypentanoate undergoes β-oxidation to propionyl-CoA and acetyl-CoA, but intermediates like 4-phosphopentanoyl-CoA sequester CoA:

  • CoA depletion inhibits ketogenesis and fatty acid oxidation, mimicking metabolic disorders (e.g., MCAD deficiency) .
  • Accumulation of C5/C7 acyl-CoA esters (e.g., levulinyl-CoA) disrupts lysine metabolism, forming pyrrole adducts linked to neurotoxicity .

What methodologies address thermodynamic property measurement challenges for sodium 4-hydroxypentanoate?

Q. Basic

  • Phase equilibria studies : Measure vapor-liquid equilibria (VLE) for LA-4-hydroxypentanoate-GVL systems to validate predictive models (e.g., UNIQUAC) .
  • Differential scanning calorimetry (DSC) : Determine melting points and decomposition temperatures in inert atmospheres to avoid hygroscopic interference .

How do catalyst acid sites influence sodium 4-hydroxypentanoate lactonization to GVL?

Q. Advanced

  • Lewis acid sites (e.g., Hf⁴⁺) : Polarize carbonyl groups, facilitating hydride transfer from isopropanol during CTH .
  • Brønsted acid sites : Protonate intermediates to promote cyclization (e.g., Hf-OFR achieves 95% GVL yield at 160°C) .
  • Synergistic effects increase turnover frequencies (TOF) by 3× compared to single-site catalysts .

What in silico strategies predict metabolic perturbations from sodium 4-hydroxypentanoate accumulation?

Q. Advanced

  • Constraint-based metabolic modeling (COBRA) : Simulate hepatic flux distributions using stoichiometric networks (e.g., Recon3D) to identify blocked reactions under CoA sequestration .
  • Molecular dynamics (MD) : Model dehydrogenase-4-hydroxypentanoate interactions to elucidate enantiomer-specific inhibition .
  • Toxicogenomics : Integrate RNA-seq data from levulinate-treated rat brains to map pathways affected by pyrrole-lysine adducts .

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